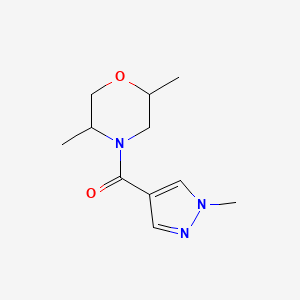
(2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it an ideal candidate for use in different laboratory experiments.
Mécanisme D'action
The mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes. This inhibition leads to the disruption of various biological processes, ultimately resulting in the desired effect.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to the disruption of various biological processes. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone in lab experiments is its unique properties. This compound has been shown to be effective in the inhibition of certain enzymes, making it an ideal candidate for use in the study of various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are numerous future directions for the study of (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone. One possible direction is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the study of various biological processes. Finally, the synthesis of new derivatives of this compound may lead to the discovery of new compounds with unique properties and potential applications in various fields.
Méthodes De Synthèse
The synthesis of (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone involves the reaction of 2,5-dimethylmorpholine and 1-methylpyrazole with chloroformate. This reaction results in the formation of the desired product. The process is relatively simple and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
(2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has numerous applications in scientific research. This compound is used in the synthesis of various pharmaceuticals and agrochemicals. It has also been used in the development of new materials and catalysts. Additionally, this compound is used in the study of various biological processes, such as enzyme inhibition and protein-ligand interactions.
Propriétés
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-7-16-9(2)5-14(8)11(15)10-4-12-13(3)6-10/h4,6,8-9H,5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKKZWSWWIDMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)

